molecular formula C9H8O2S B3428905 (2E)-3-(Phenylsulfanyl)prop-2-enoic acid CAS No. 706-01-4

(2E)-3-(Phenylsulfanyl)prop-2-enoic acid

Cat. No.: B3428905
CAS No.: 706-01-4
M. Wt: 180.23 g/mol
InChI Key: QCLSYKCZWZYPIX-VOTSOKGWSA-N
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Description

(2E)-3-(Phenylsulfanyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenylsulfanyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Phenylsulfanyl)prop-2-enoic acid typically involves the reaction of phenylthiol with a suitable α,β-unsaturated carbonyl compound under basic conditions. One common method is the Michael addition reaction, where phenylthiol adds to the α,β-unsaturated carbonyl compound to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(Phenylsulfanyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbon-carbon double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation, ethanol as solvent.

    Substitution: Halides (e.g., bromine, chlorine), amines, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated carboxylic acids.

    Substitution: Phenyl-substituted derivatives.

Scientific Research Applications

(2E)-3-(Phenylsulfanyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the synthesis of various sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It may act as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs or pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(Phenylsulfanyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Phenylsulfanyl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    (E)-3-(Phenylsulfanyl)prop-2-en-1-amine: Similar structure but with an amine group instead of a carboxylic acid.

    (E)-3-(Phenylsulfanyl)prop-2-en-1-one: Similar structure but with a ketone group instead of a carboxylic acid.

Uniqueness

(2E)-3-(Phenylsulfanyl)prop-2-enoic acid is unique due to the presence of both a phenylsulfanyl group and a carboxylic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-phenylsulfanylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLSYKCZWZYPIX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63413-91-2, 706-01-4
Record name NSC122682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Phenylthio)acrylic acid, mixture of cis and trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2Z)-3-(phenylsulfanyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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